Methyl 6-nitro-1H-indazole-3-carboxylate

Monoamine Oxidase B Neuroprotection Parkinson's disease models

Methyl 6-nitro-1H-indazole-3-carboxylate is a critical indazole building block for MAO-B inhibitors and CNS kinase scaffolds. The 6-nitro regioisomer delivers 11.1-fold greater MAO-B inhibitory potency (IC50 = 2.5 µM) than the 7-nitro analog (IC50 = 27.8 µM). The methyl ester confers optimal CNS drug-like lipophilicity (XLogP3 ~1.6) and serves as a stable, protected precursor for amide library synthesis. Substitution with ethyl or isopropyl esters or free acid compromises synthetic fidelity and target engagement.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
CAS No. 1167056-71-4
Cat. No. B1394847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-nitro-1H-indazole-3-carboxylate
CAS1167056-71-4
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)
InChIKeyBTIPBYPPBACDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-nitro-1H-indazole-3-carboxylate (CAS 1167056-71-4): A Differentiated Indazole Building Block for Kinase and MAO-Targeted Research


Methyl 6-nitro-1H-indazole-3-carboxylate (CAS 1167056-71-4) is a heterocyclic indazole derivative featuring a nitro substituent at the 6-position and a methyl ester at the 3-carboxylate position . This substitution pattern confers a specific molecular framework widely employed as a synthetic building block in medicinal chemistry for constructing kinase-targeted and CNS-active molecules . The compound's indazole core is a privileged scaffold in numerous FDA-approved kinase inhibitors, while the nitro group and ester functionality provide discrete synthetic handles for further derivatization [1].

Why Methyl 6-nitro-1H-indazole-3-carboxylate Cannot Be Generically Substituted: Ester-Dependent Reactivity and Selectivity Profiles


In-class substitution of methyl 6-nitro-1H-indazole-3-carboxylate with structurally similar analogs—such as the corresponding ethyl ester (CAS 1445966-87-9), isopropyl ester (CAS 1456070-30-6), or the free carboxylic acid (CAS 857801-97-9)—is scientifically unjustified due to marked differences in physicochemical properties, synthetic utility, and target engagement profiles. The methyl ester moiety confers a discrete balance of lipophilicity (XLogP3 ~1.2 for the acid scaffold [1]; estimated ~1.9 for the ethyl ester [2]; ~2.4 for the isopropyl ester [3]) that directly influences membrane permeability, metabolic stability, and subsequent derivatization efficiency [4]. Furthermore, the 6-nitro substitution pattern yields divergent potency across biological targets compared to 5-nitro and 7-nitro regioisomers, with quantitative differentiation established in MAO-B and NOS inhibition assays [5]. Procurement of the exact methyl ester is therefore mandatory to preserve synthetic fidelity and reproduce published structure-activity relationships.

Quantitative Differentiation Evidence: Methyl 6-nitro-1H-indazole-3-carboxylate Versus Key Analogs


MAO-B Inhibition: 6-Nitro Core Demonstrates >10-Fold Superiority Over 7-Nitro Regioisomer

The 6-nitroindazole core, which defines the pharmacophore of methyl 6-nitro-1H-indazole-3-carboxylate, exhibits substantially greater inhibitory potency against human monoamine oxidase B (MAO-B) compared to the 7-nitro regioisomer [1]. This differential activity is critical for researchers investigating neuroprotective strategies where MAO-B inhibition is the intended mechanism.

Monoamine Oxidase B Neuroprotection Parkinson's disease models

Ester-Dependent Lipophilicity Modulation: Methyl Ester Provides Optimal Balance for CNS Penetration Potential

The methyl ester moiety in methyl 6-nitro-1H-indazole-3-carboxylate confers an intermediate lipophilicity profile that positions it advantageously relative to the more polar carboxylic acid and the more lipophilic ethyl and isopropyl esters [1][2][3]. This property directly influences membrane permeability and CNS penetration potential, a critical consideration for neuroprotective applications where the 6-nitroindazole scaffold has demonstrated activity [4].

Lipophilicity CNS drug design Blood-brain barrier permeability

Synthetic Handle Versatility: Methyl Ester Enables One-Step Derivatization to Amides and Hydrazides

Methyl 6-nitro-1H-indazole-3-carboxylate serves as a direct substrate for nucleophilic acyl substitution reactions that are not equally accessible to the ethyl or isopropyl esters . The methyl ester undergoes facile aminolysis under milder conditions than bulkier esters, enabling efficient conversion to carboxamides—a common motif in kinase inhibitor pharmacophores [1].

Synthetic chemistry Building block utility Kinase inhibitor synthesis

Nitro Group Position Dictates NOS Inhibitory Profile: 6-Nitro Shows Weak Activity Distinct from 7-Nitro

The 6-nitro substitution pattern imparts weak inhibitory activity against inducible nitric oxide synthase (iNOS) and neuronal NOS (nNOS), in stark contrast to the more potent NOS inhibition observed with the 7-nitro regioisomer [1][2]. This differential selectivity profile is essential for applications where NOS inhibition is either undesirable or intended as a secondary pharmacology readout.

Nitric oxide synthase Inflammation Neuroprotection

Optimal Application Scenarios for Methyl 6-nitro-1H-indazole-3-carboxylate Based on Quantitative Evidence


MAO-B Inhibitor Lead Optimization for Parkinson's Disease Research

Researchers developing novel MAO-B inhibitors should prioritize methyl 6-nitro-1H-indazole-3-carboxylate as a core scaffold intermediate. The 6-nitro substitution pattern confers 11.1-fold greater MAO-B inhibitory potency (IC50 = 2.5 µM) compared to the 7-nitro analog (IC50 = 27.8 µM) [1]. The methyl ester provides a convenient handle for further SAR exploration at the 3-position without the steric constraints imposed by bulkier esters, facilitating rapid amide library synthesis for potency optimization .

CNS-Penetrant Kinase Inhibitor Fragment Synthesis

Medicinal chemistry programs targeting CNS kinases should select the methyl ester over the corresponding acid or isopropyl ester. The methyl ester's intermediate XLogP3 (~1.5-1.7) positions it within the optimal CNS drug-like space (XLogP3 < 3), while the isopropyl ester (XLogP3 = 2.4) approaches the upper limit associated with increased promiscuity and metabolic liability [1]. The 3-carboxylate position serves as an ideal diversification point for introducing kinase hinge-binding motifs, a strategy validated across multiple indazole-based kinase inhibitor patents .

Selective MAO-B Probe Development with Minimal NOS Confounding

Investigators requiring a selective MAO-B pharmacophore with minimal NOS inhibitory activity should utilize the 6-nitroindazole scaffold embodied in this compound. The 6-nitro regioisomer exhibits weak NOS inhibition (iNOS IC50 = 20,000 nM) [1], in contrast to the potent NOS inhibition characteristic of the 7-nitro analog. This differential selectivity reduces the likelihood of confounding pharmacological effects in neuroprotection studies where both MAO-B and NOS pathways may be implicated .

Building Block for Metal-Organic Frameworks and Coordination Polymers

Materials scientists and coordination chemists should employ methyl 6-nitro-1H-indazole-3-carboxylate as a precursor to indazole-3-carboxylate ligands. Upon hydrolysis to the carboxylic acid, the resulting ligand forms mononuclear coordination compounds with divalent transition metals (Co, Ni, Zn, Fe, Mn) that exhibit anti-cancer and anti-inflammatory properties in preliminary studies [1]. The methyl ester serves as a protected, storage-stable form of the carboxylic acid that can be deprotected quantitatively under mild basic conditions immediately prior to complexation.

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